L-Homocysteic acid
Overview
Description
L-Homocysteic acid is an organosulfur compound with the chemical formula HO₃SCH₂CH₂CH(NH₂)CO₂H. It is a white or colorless solid and is a non-proteinogenic amino acid containing a sulfonic acid group. This compound is an analog of glutamic acid and is known for its potent activity as an N-methyl-D-aspartate (NMDA) receptor agonist . It is related to homocysteine, a by-product of methionine metabolism .
Mechanism of Action
Target of Action
L-Homocysteic acid (L-HCA) is an endogenous excitatory amino acid that primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors are a type of ionotropic glutamate receptor and play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
L-HCA acts as an agonist for the NMDA receptors . It binds to these receptors and activates them, leading to an influx of calcium ions into the cell . L-HCA is also an analog of glutamate and can competitively suppress the glutamate-cystine antiporter function in neurons, causing a decrease in cysteine uptake .
Biochemical Pathways
L-HCA is synthesized from methionine through a series of biochemical reactions involving S-adenosyl-L-methionine (SAM)-dependent transmethylation, folate-dependent or -independent remethylation cycles, and transsulfuration reactions . These pathways are crucial for regulating methionine availability, protein homeostasis, and DNA methylation .
Pharmacokinetics
It is known that l-hca can be administered intraperitoneally .
Result of Action
The activation of NMDA receptors by L-HCA can lead to various cellular effects. For instance, it can induce large currents in Purkinje cells and potently induce an acute excitotoxic reaction in ex vivo chick embryo retina . In rat primary neurons, L-HCA can induce a concentration-dependent neurotoxic effect .
Biochemical Analysis
Biochemical Properties
L-Homocysteic acid is an endogenous neurotransmitter ligand of NMDA (N-methyl-D-aspartate) receptors . It is an analog of glutamate and competitively suppresses glutamate-cystine (xc-) antiporter function in neurons, causing a decrease in cysteine uptake . It activates the NMDA receptor with an EC50 value of 14 μM .
Cellular Effects
This compound has been found to increase the intracellular level of free radicals when incubated with cerebellar neurons at a concentration of 500 μM for 30 min . It also impairs glutamate uptake, redox/mitochondrial homeostasis, inflammatory response, and cell signaling pathways .
Molecular Mechanism
This compound acts as a potent NMDA receptor agonist . It is an analog of glutamate and competitively suppresses glutamate-cystine (xc-) antiporter function in neurons, causing a decrease in cysteine uptake . This suggests that this compound can interact with these receptors and influence their function.
Temporal Effects in Laboratory Settings
Incubation of cerebellar neurons with this compound at a concentration of 500 μM for 30 min increases the intracellular level of free radicals . This suggests that the effects of this compound can change over time in laboratory settings.
Metabolic Pathways
This compound is related to homocysteine, a by-product of methionine metabolism . It is a part of the methionine cycle, which is crucial for regulating methionine availability, protein homeostasis, and DNA methylation .
Transport and Distribution
Given its role as an endogenous neurotransmitter ligand of NMDA receptors , it is likely that it is transported and distributed in a manner similar to other neurotransmitters.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. As an endogenous neurotransmitter ligand of NMDA receptors , it is likely to be localized in the synaptic cleft where it can interact with these receptors.
Preparation Methods
L-Homocysteic acid is typically prepared by the oxidation of homocystine with aqueous bromine . The reaction involves the conversion of homocystine, a dimer of homocysteine, into this compound through the introduction of a sulfonic acid group. This method is commonly used in laboratory settings for the synthesis of this compound.
Chemical Reactions Analysis
L-Homocysteic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound back to homocysteine or other related compounds.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include bromine for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-Homocysteic acid has several scientific research applications:
Neuroscience: It is used as a tool to study NMDA receptor function due to its potent agonist activity. Researchers use it to investigate the role of NMDA receptors in synaptic transmission and neurotoxicity.
Pathological Studies: The compound is employed in studies related to neurological disorders, such as epilepsy and neurodegenerative diseases.
Biochemistry: This compound is used to study the metabolism of sulfur-containing amino acids and their role in cellular processes.
Comparison with Similar Compounds
L-Homocysteic acid is similar to other sulfur-containing amino acids, such as:
L-Cysteine: A precursor for glutathione synthesis and involved in detoxification processes.
L-Cysteine Sulfinic Acid: An intermediate in the metabolism of cysteine and taurine.
L-Cysteic Acid: Another sulfur-containing amino acid with neuroexcitatory properties.
What sets this compound apart is its potent activity as an NMDA receptor agonist, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
(2S)-2-amino-4-sulfobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQYPQEPHKASR-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020602 | |
Record name | (2S)-2-Amino-4-sulfobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Homocysteic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14857-77-3 | |
Record name | Homocysteic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14857-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Homocysteic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-sulfobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-HOMOCYSTEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Homocysteic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 °C | |
Record name | L-Homocysteic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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